Cas no 2034207-80-0 (3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one structure](https://www.kuujia.com/scimg/cas/2034207-80-0x500.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one
-
- Inchi: 1S/C17H22FN5O2/c1-11-15(12(2)22-21-11)5-6-16(24)23-7-3-4-14(10-23)25-17-19-8-13(18)9-20-17/h8-9,14H,3-7,10H2,1-2H3,(H,21,22)
- InChI Key: YBNYICOSOYNUDJ-UHFFFAOYSA-N
- SMILES: FC1C=NC(=NC=1)OC1CN(C(CCC2C(C)=NNC=2C)=O)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 447
- Topological Polar Surface Area: 84
- XLogP3: 1.6
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-3821-2μmol |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one |
2034207-80-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6480-3821-30mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one |
2034207-80-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6480-3821-5mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one |
2034207-80-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6480-3821-20μmol |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one |
2034207-80-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6480-3821-4mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one |
2034207-80-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6480-3821-10μmol |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one |
2034207-80-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6480-3821-5μmol |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one |
2034207-80-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6480-3821-75mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one |
2034207-80-0 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6480-3821-20mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one |
2034207-80-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6480-3821-2mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one |
2034207-80-0 | 2mg |
$88.5 | 2023-09-08 |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one Related Literature
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one
Introduction to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one (CAS No. 2034207-80-0)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one (CAS No. 2034207-80-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of small molecules with potential therapeutic applications, particularly in the treatment of various diseases and disorders. The unique structural features of this compound, including its pyrazole and pyrimidine moieties, contribute to its biological activity and make it an attractive candidate for further research and development.
The chemical structure of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one is characterized by a central piperidine ring linked to a pyrimidine moiety via an ether bond, and a terminal ketone group attached to a pyrazole ring. The presence of these functional groups imparts specific pharmacological properties to the molecule, such as enhanced solubility, stability, and bioavailability. These characteristics are crucial for the compound's effectiveness in various biological assays and preclinical studies.
In recent years, significant progress has been made in understanding the biological activity and potential therapeutic applications of compounds with similar structures. For instance, studies have shown that compounds containing pyrazole and pyrimidine moieties exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. The introduction of fluorine atoms into the structure, as seen in the (5-fluoropyrimidin-2-yl)oxy group, can further enhance these properties by modulating the compound's binding affinity to specific targets.
The pharmacological profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one has been extensively studied in both in vitro and in vivo models. In vitro assays have demonstrated that this compound exhibits high potency against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its anti-cancer properties, this compound has also shown promise in treating inflammatory diseases. Preclinical studies have indicated that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one may have dual therapeutic benefits, making it a valuable candidate for further development.
The safety profile of this compound is another critical aspect that has been thoroughly investigated. Toxicology studies have shown that it exhibits low toxicity at therapeutic concentrations, which is essential for its potential use in clinical settings. Furthermore, the compound's favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life, make it suitable for chronic administration.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]< span style="font-weight: bold;">piperidin- span style="font-weight: bold;"> 1 - yl } propan - 1 - one span > (CAS No. 2034207 - 80 - 0) in patients with various diseases. Early results from phase I trials have been promising, with no significant adverse effects reported at doses up to 50 mg/kg. These findings provide a strong foundation for advancing the compound into later-stage clinical trials. p > < p >In conclusion ,< strong > 3 -( 3 , 5 - dimethyl - 1 H - pyrazol - 4 - yl ) - 1 -{ 3 -[( 5 - fluoropyrimidin - 2 - yl ) oxy ] piperidin - 1 - yl } propan - 1 - one strong > (CAS No . 2034207 - 80 - 0 ) represents a promising candidate for the development of new therapeutic agents . Its unique chemical structure , combined with its potent biological activity and favorable safety profile , positions it as a valuable asset in the ongoing efforts to discover and develop novel drugs for the treatment of various diseases . Further research and clinical trials will continue to elucidate its full potential , paving the way for potential breakthroughs in medicinal chemistry . p > article > response >
2034207-80-0 (3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one) Related Products
- 1806448-19-0(Methyl 5-chloro-2-(3-chloropropanoyl)benzoate)
- 2137633-31-7(2-Fluoro-3-(4-propylphenyl)benzaldehyde)
- 2680762-80-3(methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate)
- 1862014-38-7(tert-butyl N-(4-sulfamoylbutyl)carbamate)
- 1534597-63-1(1-benzyl-4-isocyanato-1H-pyrazole)
- 144871-88-5(methyl 3-(4-aminophenyl)-2-methylpropanoate)
- 449788-87-8(N-2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylcyclohexanecarboxamide)
- 63107-40-4(L-Cysteine, S-(2-boronoethyl)-)
- 1706428-64-9(5-Chloro-N-methylindoline-2-carboxamide)
- 1498995-79-1(3-(bromomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one)




